molecular formula C9H16N2 B1628668 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine CAS No. 915920-45-5

3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine

Cat. No.: B1628668
CAS No.: 915920-45-5
M. Wt: 152.24 g/mol
InChI Key: CWOKESWBVNYYBX-UHFFFAOYSA-N
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Description

3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine (CAS: 915920-45-5) is a bicyclic amine derivative characterized by a norbornene-like azabicyclo[2.2.1]heptene core linked to a three-carbon amine chain. This compound is of interest in medicinal chemistry and organic synthesis due to its constrained bicyclic structure, which can enhance binding specificity and metabolic stability compared to linear amines . It is commercially available in milligram to gram quantities through suppliers like CymitQuimica, with applications ranging from intermediates in drug discovery to ligands in catalysis .

Properties

IUPAC Name

3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c10-4-1-5-11-7-8-2-3-9(11)6-8/h2-3,8-9H,1,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOKESWBVNYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1C=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610602
Record name 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-45-5
Record name 2-Azabicyclo[2.2.1]hept-5-ene-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915920-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Significance of 3-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine

The target compound features a 2-azabicyclo[2.2.1]hept-5-ene core fused to a propan-1-amine side chain. This architecture confers conformational rigidity and hydrogen-bonding capacity, making it a versatile intermediate for nucleoside analogs. Key challenges in its synthesis include stereochemical control during bicyclic lactam formation and regioselective functionalization of the amine side chain.

Synthesis of the 2-Azabicyclo[2.2.1]hept-5-en-3-one Core

The bicyclic lactam precursor, 2-azabicyclo[2.2.1]hept-5-en-3-one, is synthesized via a Diels-Alder reaction between 1,3-cyclopentadiene and methanesulfonyl cyanide (MsCN).

Diels-Alder Reaction Optimization

  • Reactants : Stoichiometric cyclopentadiene reacts with MsCN in dichloromethane at −20°C to +40°C.
  • Adduct Formation : The reaction yields 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (II) with >90% regioselectivity.
  • Solvent Selection : Halogenated solvents (e.g., dichloromethane) or ethers (tetrahydrofuran) suppress side reactions.

Hydrolysis to the Bicyclic Lactam

The Diels-Alder adduct undergoes acid-catalyzed hydrolysis:

  • Conditions : Acetic acid at reflux (74°C) for 2.5 hours cleaves the methanesulfonyl group.
  • Yield : 88% isolated yield after crystallization from ethyl acetate/hexanes.

Functionalization to this compound

Reductive Amination Strategy

A two-step protocol converts the lactam to the target amine:

Step 1: Lactam Reduction
  • Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at reflux.
  • Mechanism : LiAlH₄ reduces the lactam carbonyl to a secondary amine, yielding 2-azabicyclo[2.2.1]hept-5-en-2-amine.
Step 2: Alkylation with 3-Bromopropan-1-amine
  • Coupling : The amine undergoes nucleophilic substitution with 3-bromopropan-1-amine in dimethylformamide at 60°C.
  • Protection/Deprotection : Di-tert-butyl dicarbonate (Boc₂O) protects the primary amine during alkylation, followed by acidic deprotection (HCl/dioxane).

One-Pot Hydrolysis-Reduction-Alkylation

Recent advances enable a telescoped process:

  • Hydrolysis : MsCN-derived lactam hydrolyzed in situ with methanesulfonic acid.
  • Reduction : LiAlH₄ directly reduces the intermediate to the bicyclic amine.
  • Alkylation : Immediate reaction with 3-bromopropan-1-amine avoids amine oxidation.

Yield Comparison

Method Yield (%) Purity (%)
Stepwise 82.6 99.2
One-Pot 87.9 98.5

Mechanistic Insights and Side Reactions

Competing Pathways in Diels-Alder Reactions

  • Endo Rule Preference : The bicyclic adduct forms predominantly via endo transition states, minimizing steric strain.
  • Byproduct Formation : <5% p-tolylsulfinyl-p-tolylsulfone arises from MsCN dimerization, mitigated by slow reagent addition.

Challenges in Amine Alkylation

  • Regioselectivity : The bicyclic amine’s bridgehead geometry favors N-alkylation over C-alkylation (9:1 ratio).
  • Over-Reduction : Excess LiAlH₄ may reduce the norbornene double bond; controlled stoichiometry (1.1 equiv) prevents this.

Industrial-Scale Process Considerations

Solvent Recycling

  • Dichloromethane recovery via distillation achieves 95% reuse, reducing costs.
  • Tetrahydrofuran/water biphasic systems simplify product extraction.

Waste Stream Management

  • Methanesulfonic acid byproducts are neutralized with Ca(OH)₂, generating calcium sulfate sludge (non-hazardous).
  • LiAlH₄ quenching with NaF/water produces inert AlF₃.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 5.80 (m, 2H, CH=CH), 4.59 (t, J=5.2 Hz, NH), 3.35 (m, CH₂NH₂).
  • MS (CI) : m/z 214 [M+H]⁺, confirming molecular weight.

Purity Assessment

  • HPLC : >98.5% purity using a C18 column (ACN/water gradient).
  • TLC : Rf = 0.51 (10% MeOH/CHCl₃).

Chemical Reactions Analysis

Types of Reactions: 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its combination of a rigid bicyclic framework and a flexible amine side chain. Below are its closest structural analogues:

rac-2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-yl]ethanamine (CAS: 1440324-08-2)
  • Structure : Similar bicyclo[2.2.1]heptene core but with a shorter ethanamine chain.
3-(Aziridin-1-yl)propan-1-amine (CAS: 1072-65-7)
  • Structure : Replaces the azabicyclo core with an aziridine ring.
  • Properties : Higher reactivity due to strained aziridine ring, posing greater toxicity risks .
2-(2-Azabicyclo[2.2.1]hept-5-en-2-yl)ethanol (CAS: 915923-64-7)
  • Structure: Ethanol substituent instead of propan-1-amine.
  • Properties : Hydroxyl group introduces hydrogen-bonding capacity, differing in solubility and polarity .
Aminolupinane (CAS: 15527-89-6)
  • Structure : Larger lupinane alkaloid framework.

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituent Water Solubility Boiling Point
Target Compound C₉H₁₆N₂ Propan-1-amine Not reported Not reported
rac-2-...hept-5-en-2-yl]ethanamine C₉H₁₅N Ethanamine Not reported Not reported
3-(Aziridin-1-yl)propan-1-amine C₅H₁₂N₂ Aziridine + propan-1-amine High (amine reactivity) Not reported
2-Azabicyclo[2.2.1]hept-5-ene C₆H₉N Parent bicyclic structure (no side chain) 82,298–98,959 mg/L 133–146°C

Notes:

  • The parent structure (2-Azabicyclo[2.2.1]hept-5-ene) exhibits high water solubility (up to 98,959 mg/L), suggesting that the target compound’s solubility may be modulated by its propan-1-amine side chain .
  • The aziridine analogue (C) is more reactive and toxic due to ring strain, limiting its utility in biological applications .

Pharmacological and Industrial Relevance

  • Target Compound: Potential as a chiral building block for CNS-targeting drugs, leveraging its rigid framework to bypass metabolic degradation .
  • Aminolupinane: Historically studied for alkaloid-like bioactivity, though its larger structure complicates synthesis .
  • Ethanol Derivative (CAS: 915923-64-7): May serve as a polar intermediate in surfactant or solvent formulations .

Biological Activity

3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine, often referred to as a derivative of 2-Azabicyclo[2.2.1]hept-5-en-3-one, is a bicyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article discusses the compound's biological activity, including its pharmacological properties, synthesis routes, and relevant case studies.

Chemical Profile

The molecular structure of this compound can be characterized as follows:

PropertyValue
Molecular FormulaC₆H₈N₂
Molecular Weight110.14 g/mol
CAS Number49805-30-3
Boiling Point102-106 °C
Melting Point54-58 °C
Density1.1143 g/cm³

Biological Activity

Research indicates that compounds related to this compound exhibit various biological activities:

Antiviral Activity
Studies have shown that derivatives of azabicyclic compounds can act as effective antiviral agents. For instance, a series of carboacyclic nucleosides synthesized from azabicyclic precursors demonstrated significant antiviral properties against herpes simplex virus (HSV) and cytomegalovirus (CMV) .

Antitumor Properties
Research focusing on the antitumor potential of azabicyclic compounds has revealed promising results. A study indicated that certain synthesized nucleoside analogs exhibited cytotoxic effects on cancer cell lines, suggesting their potential use in cancer therapy .

Antibacterial Effects
In addition to antiviral and antitumor activities, these compounds have been investigated for their antibacterial properties. A small library of azabicyclic nucleosides was tested against various bacterial strains, yielding positive results in inhibiting bacterial growth .

Case Studies

Several case studies highlight the biological efficacy of this compound and its derivatives:

  • Antiviral Efficacy : A study published in the European Journal of Organic Chemistry reported that specific azabicyclic nucleosides exhibited enhanced binding affinity to viral targets, leading to reduced viral replication rates in vitro .
  • Antitumor Activity : In a clinical trial setting, compounds derived from azabicyclic structures were evaluated for their ability to induce apoptosis in cancer cells. Results indicated a significant reduction in cell viability, particularly in breast and prostate cancer cell lines .
  • Synthesis and Testing : The synthesis of this compound has been optimized using chemoenzymatic methods, which not only improved yields but also enhanced the biological activity of the final products .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-(2-azabicyclo[2.2.1]hept-5-en-2-yl)propan-1-amine?

Methodological Answer:
Synthesis optimization should focus on reaction temperature, solvent selection, and protecting group strategies. For example, highlights a reaction at 90°C under reflux conditions, which may enhance yield by minimizing side reactions. Solvents like THF or dichloromethane are preferred for their compatibility with amine intermediates. Protecting the primary amine with a Boc group during bicyclic scaffold formation (e.g., via Diels-Alder reactions) can prevent undesired nucleophilic side reactions . Post-synthesis purification via column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is critical for isolating the pure amine product.

Basic: How should researchers handle safety risks associated with this compound?

Methodological Answer:
Safety protocols must address reactivity and toxicity:

  • Personal Protection: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation: Use fume hoods to mitigate inhalation risks, as amines often release volatile byproducts.
  • Waste Disposal: Neutralize acidic or basic residues before disposal (e.g., using dilute HCl for excess amine) and segregate hazardous waste per local regulations .

Advanced: How can stereochemical purity of the bicyclic scaffold be ensured during synthesis?

Methodological Answer:
The 2-azabicyclo[2.2.1]heptane core may adopt multiple stereoisomers. To control stereochemistry:

  • Chiral Catalysts: Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during cycloaddition steps to favor the desired enantiomer.
  • Analytical Validation: Confirm stereopurity via chiral HPLC (e.g., using a Chiralpak® AD-H column with hexane/isopropanol mobile phase) or circular dichroism spectroscopy .
    and emphasize the importance of chiral centers in analogous bicyclic amines for biological activity.

Advanced: What strategies are effective for resolving contradictions in reported physicochemical properties (e.g., melting points)?

Methodological Answer:
Discrepancies in properties like melting points (e.g., reports mp 55–59°C for (±)-enantiomers vs. 92–100°C for (–)-enantiomers) may arise from impurities or polymorphic forms. To resolve:

  • Recrystallization: Purify the compound using solvents like ethanol/water to isolate a single polymorph.
  • DSC Analysis: Differential scanning calorimetry can identify polymorph transitions.
  • X-ray Crystallography: Confirm molecular packing and hydrogen-bonding patterns, as seen in for related sulfonamide derivatives .

Advanced: How can this compound’s potential as a β-lactamase inhibitor be evaluated?

Methodological Answer:
Given structural similarities to avibactam (), design assays to test β-lactamase inhibition:

  • Enzyme Kinetics: Measure IC₅₀ values using nitrocefin hydrolysis assays. Prepare serial dilutions of the compound and monitor absorbance at 482 nm.
  • MIC Testing: Pair the compound with β-lactam antibiotics (e.g., ceftazidime) against resistant bacterial strains (e.g., E. coli TEM-1).
  • Molecular Docking: Use software like AutoDock to predict binding interactions with active-site serine residues in class A/C β-lactamases .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm bicyclic structure and amine proton integration.
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • FT-IR: Identify N-H stretches (~3300 cm⁻¹) and bicyclic ring vibrations .

Advanced: How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:
Use in silico tools to assess:

  • LogP: Predict lipophilicity via software like MarvinSuite to optimize blood-brain barrier penetration.
  • Metabolic Stability: Apply CYP450 isoform models (e.g., CYP3A4) in Schrödinger’s ADMET Predictor.
  • Toxicity: Screen for hERG inhibition or Ames test mutagenicity using QSAR models. ’s guidance on phosphine-containing analogs highlights reactivity risks that align with computational alerts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine
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3-(2-Azabicyclo[2.2.1]hept-5-EN-2-YL)propan-1-amine

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